molecular formula C17H12BrClN2OS2 B10909647 (5E)-5-(3-bromobenzylidene)-3-{[(3-chlorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-bromobenzylidene)-3-{[(3-chlorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10909647
M. Wt: 439.8 g/mol
InChI Key: BKDGXLKBVXMCBX-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-3-[(3-CHLOROANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-3-[(3-CHLOROANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the bromophenyl and chloroanilino groups. One common synthetic route involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 3-chloroaniline under acidic conditions to form the final thiazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-3-[(3-CHLOROANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the bromophenyl group.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures, which can be catalyzed by acids or bases.

Scientific Research Applications

5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-3-[(3-CHLOROANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit the growth of various pathogens and cancer cells.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-3-[(3-CHLOROANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the death of bacterial cells. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways, resulting in programmed cell death.

Comparison with Similar Compounds

5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-3-[(3-CHLOROANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties, 2-aminothiazole is a simpler thiazole derivative that lacks the bromophenyl and chloroanilino groups.

    Thiosemicarbazone: This compound is structurally related to thiazoles and is known for its antiviral and anticancer activities.

    Benzothiazole: Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties. They differ from the target compound in their core structure and functional groups.

The uniqueness of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-3-[(3-CHLOROANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12BrClN2OS2

Molecular Weight

439.8 g/mol

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-3-[(3-chloroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrClN2OS2/c18-12-4-1-3-11(7-12)8-15-16(22)21(17(23)24-15)10-20-14-6-2-5-13(19)9-14/h1-9,20H,10H2/b15-8+

InChI Key

BKDGXLKBVXMCBX-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.